molecular formula C13H13N5OS B7836555 2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one

Cat. No.: B7836555
M. Wt: 287.34 g/mol
InChI Key: USIAWHIXXGGYDA-UHFFFAOYSA-N
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Description

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules . This technique is essential for ensuring the purity and accuracy of the compound during its preparation.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced technologies and methodologies. The preparation methods are optimized to ensure high yield and purity, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: 2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For instance, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often analyzed using techniques like LC-MS/MS to ensure their purity and structural integrity.

Scientific Research Applications

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one has a wide range of applications in scientific research. In chemistry, it is used as a reference compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed in the study of cellular processes and signal transduction pathways. In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development. Additionally, the compound has applications in industry, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to changes in cellular processes and signal transduction pathways, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures or similar biological activities.

Properties

IUPAC Name

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-7-8(2)15-13(16-12(7)19)18-11(14)6-9(17-18)10-4-3-5-20-10/h3-6H,14H2,1-2H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIAWHIXXGGYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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